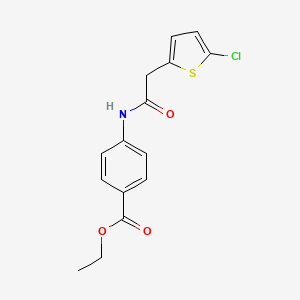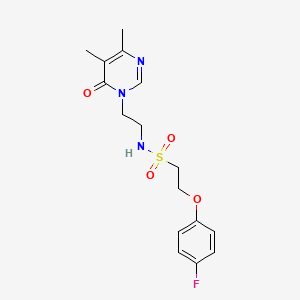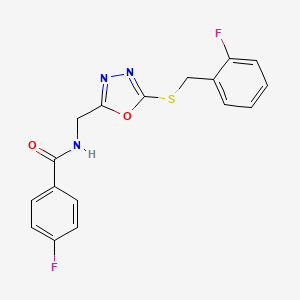
4-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-4H-1,2,4-triazole-3-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenyl azide with an alkyne in a [3+2] cycloaddition to form the triazole ring, a process known as a Huisgen cycloaddition or “click” reaction. The phenyl groups could be added using electrophilic aromatic substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the triazole ring, with the phenyl rings and the thiol group attached at different positions. The chlorine atoms on the phenyl rings and the sulfur atom in the thiol group would be electronegative, potentially leading to interesting electronic properties .Chemical Reactions Analysis
As an aromatic compound, this molecule might undergo electrophilic aromatic substitution reactions. The thiol group could be oxidized to give a disulfide .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its aromaticity, the electronegativity of the chlorine and sulfur atoms, and the presence of the thiol group. It’s likely to have a relatively high boiling point due to the presence of the aromatic rings .Wissenschaftliche Forschungsanwendungen
Cancer Research
This compound has shown promise in cancer research, particularly in the development of new chemotherapy agents. Its ability to selectively inhibit the proliferation of cancer cells, such as colon cancer cells, makes it a valuable candidate for further study. The compound’s efficacy in targeting specific pathways, like the HSP90 and TRAP1 signaling pathways, could lead to the development of targeted therapies that minimize damage to healthy cells .
Neurological Studies
Derivatives of this compound have been explored for their neuroprotective properties. Research indicates that certain metabolites may exhibit brain toxicity, which can be studied using this compound as a model. Understanding its interaction with brain tissue can help in developing treatments for neurodegenerative diseases or managing the side effects of neuroactive drugs .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3S/c1-9-2-7-12(8-13(9)17)20-14(18-19-15(20)21)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPJJOVWGAJQGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(4-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2876165.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2876166.png)
![3-(Benzenesulfonyl)-4-[4-(4-fluorophenyl)piperazin-1-yl]-6-methoxyquinoline](/img/structure/B2876169.png)


![7-Bromo-5-chloro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B2876172.png)
![N-(2,5-difluorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876175.png)
![3-amino-N-[2-(propylsulfanyl)-1,3-benzothiazol-6-yl]-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2876177.png)




![3-Chloro-1-methyl-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B2876186.png)